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1,2,3-Trichloropropane (d5)

Cat. No.: B13740909
M. Wt: 152.46 g/mol
InChI Key: CFXQEHVMCRXUSD-UXXIZXEISA-N
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Description

Significance of Isotopic Labeling in Tracing Chemical Pathways

Isotopic labeling is a powerful technique that allows scientists to track the journey of specific atoms or molecules through intricate chemical or biological processes. silantes.comfiveable.me By introducing a labeled compound into a system, researchers can follow its transformation, degradation, and distribution, providing invaluable insights into reaction mechanisms and metabolic pathways. musechem.comfiveable.me This ability to trace chemical pathways is fundamental to understanding how substances behave in the environment, how they are processed by living organisms, and how they can be effectively monitored and remediated. silantes.com The distinct mass of the deuterium (B1214612) isotope allows for its differentiation from the naturally occurring hydrogen, enabling precise tracking without altering the fundamental chemical behavior of the parent molecule. spectroinlets.com

Academic Context of 1,2,3-Trichloropropane (B165214) (d5) as a Reference Compound and Tracer

1,2,3-Trichloropropane (TCP) is a synthetic chemical that has been used as an industrial solvent and in the production of other chemicals. eurofinsus.com Due to its persistence and potential for environmental contamination, accurate methods for its detection and quantification are essential. 1,2,3-Trichloropropane (d5) (CAS Number: 203578-27-2), a deuterated analog of TCP, serves as a critical internal standard and surrogate in the analysis of its non-labeled counterpart in environmental samples. eurofinsus.comca.govisotope.comisotope.compharmaffiliates.com

In analytical methods such as gas chromatography/mass spectrometry (GC/MS), a known amount of 1,2,3-Trichloropropane (d5) is added to a sample before analysis. eurofinsus.comca.gov Because it behaves almost identically to the native TCP during sample preparation and analysis, any loss of the target analyte during these steps can be accurately corrected for by measuring the recovery of the deuterated standard. nemc.us This isotopic dilution technique significantly improves the accuracy and reliability of the analytical results, particularly when dealing with complex matrices like soil and water. eurofinsus.comca.gov The use of deuterated monitoring compounds like 1,2,3-Trichloropropane (d5) is a well-established practice in environmental testing protocols, including those developed by the U.S. Environmental Protection Agency (EPA). nemc.us

Table 1: Properties of 1,2,3-Trichloropropane (d5)

Property Value
Chemical Formula C₃D₅Cl₃
Molecular Weight 152.46 g/mol nih.gov
Labeled CAS Number 203578-27-2 isotope.comisotope.com
Unlabeled CAS Number 96-18-4 isotope.comisotope.com

| Synonyms | 1,2,3-Trichloropropane-1,1,2,3,3-d5, Glycerol (B35011) trichlorohydrin (d5), Trichlorohydrin (d5) isotope.compharmaffiliates.com |

Research Trajectories for Halogenated Alkanes and Their Deuterated Analogs

Research into halogenated alkanes, a class of compounds that includes 1,2,3-Trichloropropane, is driven by their environmental persistence and potential toxicity. A significant area of this research focuses on understanding their environmental fate, including their transport, degradation pathways, and potential for bioaccumulation. eurofinsus.com

Furthermore, there is a growing interest in the enzymatic halogenation and dehalogenation of organic compounds. manchester.ac.uknih.gov Understanding these natural processes could lead to novel bioremediation strategies for sites contaminated with halogenated alkanes. Isotopic labeling studies, including the use of deuterated compounds, are crucial for elucidating the mechanisms of these enzymatic reactions. nih.gov The synthesis and application of deuterated compounds are also expanding, with ongoing developments in electrochemical methods for deuteration, offering more environmentally friendly approaches. xmu.edu.cnacs.org The tunability of halogen bonds in chemical design also presents a promising avenue for future research. researchgate.net

Table 2: Analytical Applications of 1,2,3-Trichloropropane (d5)

Application Analytical Technique Purpose
Internal Standard Gas Chromatography/Mass Spectrometry (GC/MS) To correct for analyte loss during sample preparation and analysis, improving accuracy and precision. eurofinsus.comca.gov
Surrogate Standard Purge and Trap GC/MS To monitor the performance of the analytical method for each sample. ysi.com

| Tracer Studies | - | To investigate the environmental fate and transport of 1,2,3-Trichloropropane. |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H5Cl3 B13740909 1,2,3-Trichloropropane (d5)

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H5Cl3

Molecular Weight

152.46 g/mol

IUPAC Name

1,2,3-trichloro-1,1,2,3,3-pentadeuteriopropane

InChI

InChI=1S/C3H5Cl3/c4-1-3(6)2-5/h3H,1-2H2/i1D2,2D2,3D

InChI Key

CFXQEHVMCRXUSD-UXXIZXEISA-N

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])Cl)Cl)Cl

Canonical SMILES

C(C(CCl)Cl)Cl

Origin of Product

United States

Synthetic Methodologies and Isotopic Labeling Strategies for 1,2,3 Trichloropropane D5

Advanced Synthetic Routes for Deuterated Halogenated Propanes

The synthesis of 1,2,3-trichloropropane (B165214) (d5) is not commonly detailed in publicly available literature, but its preparation can be inferred from established methods for creating deuterated and halogenated alkanes. A plausible and advanced synthetic route would begin with a fully deuterated three-carbon precursor, followed by controlled chlorination.

One potential pathway involves the free-radical chlorination of a deuterated propane (B168953). The reaction of propane with chlorine gas (Cl₂), initiated by UV light or heat, proceeds via a free-radical chain reaction. This process, however, typically yields a mixture of isomers, including 1-chloropropane (B146392) and 2-chloropropane. libretexts.org The selectivity of this reaction is influenced by the relative reactivity of primary versus secondary hydrogens, with secondary hydrogens being more susceptible to abstraction. libretexts.orgmasterorganicchemistry.com For a deuterated propane, the kinetic isotope effect would further influence the reaction rates, but obtaining 1,2,3-trichloropropane selectively in a single step is challenging.

A more controlled and advanced route could start from a deuterated propyne, such as propyne-d4 (B1606906) (CD₃C≡CD). Chlorination of propyne-d4 can yield 1,1,2,2-tetrachloropropane-d4. cdnsciencepub.com Subsequent chemical modifications, such as selective reduction and further chlorination or dehydrochlorination followed by addition reactions, could be employed to achieve the desired 1,2,3-trichloropropane (d5) structure. This multi-step approach, while more complex, offers greater control over the final position of the chlorine and deuterium (B1214612) atoms.

Another strategy could involve starting with a deuterated glycerol (B35011) or allyl alcohol precursor and performing substitution reactions to replace the hydroxyl groups with chlorine, a common method for producing the non-deuterated analog. cdc.gov Using deuterated reagents ensures the deuterium atoms are incorporated into the carbon backbone from the start.

Isotopic Incorporation Techniques for Site-Specific Deuteration

Achieving site-specific deuteration is critical for synthesizing standards with a precise number and location of deuterium atoms. While total deuteration can be achieved by starting with perdeuterated precursors, site-selective methods offer a more nuanced approach, which is essential when specific isotopologues are required.

Advanced techniques for site-specific deuteration often rely on catalysis:

Transition Metal-Catalyzed C-H Activation: This powerful technique allows for the direct replacement of a hydrogen atom with deuterium at a specific, unactivated aliphatic position. Palladium, iridium, and ruthenium complexes have been shown to catalyze hydrogen isotope exchange (HIE) reactions. rsc.orgmdpi.com By using directing groups, the catalyst can be guided to a specific C-H bond, enabling highly selective deuteration. rsc.org For a propane backbone, this could theoretically allow for the targeted deuteration of the C1, C2, and C3 positions.

Enzymatic Catalysis: Biocatalysts, such as aminotransferases, can perform highly site- and stereoselective hydrogen-deuterium exchange on substrates like amino acids in a D₂O medium. wisc.edu While not directly applicable to 1,2,3-trichloropropane, this principle highlights the potential of enzymatic systems for precise isotopic labeling on aliphatic chains.

Deconstructive and Reconstructive Methods: Some methods involve using a functional group, such as a ketone, as a "traceless handle" to facilitate deuteration at adjacent aliphatic positions. The handle is then removed, leaving a site-specifically deuterated alkyl chain. Copper-catalyzed deacylative deuteration is one such method that allows for controlled mono-, di-, or tri-deuteration at specific sites using D₂O as the deuterium source. nih.gov

These techniques represent the forefront of isotopic labeling, moving beyond simple exchange reactions to provide precise control over the molecular structure of deuterated standards.

Optimization of Deuterium Exchange and Labeling Efficiency

The efficiency of deuterium incorporation is paramount to producing high-purity deuterated standards. Hydrogen-deuterium exchange (H/D exchange) reactions are a common method, and their efficiency depends on several key parameters. Optimization involves carefully controlling reaction conditions to maximize deuterium incorporation while minimizing side reactions or isotopic scrambling.

Key parameters for optimizing catalytic H/D exchange include:

Catalyst Selection: Heterogeneous catalysts like palladium on carbon (Pd/C) and platinum on carbon (Pt/C) are widely used. nih.gov Homogeneous catalysts, such as iridium pincer complexes, have also shown high activity for deuterating unactivated alkanes under mild conditions. rsc.org The choice of catalyst can significantly affect selectivity and reaction rates.

Deuterium Source: Deuterium oxide (D₂O) is the most common and economical deuterium source. nih.gov In some cases, deuterated solvents like methanol-d4 (B120146) or deuterated gases (D₂) are used.

Temperature and Pressure: H/D exchange reactions can be sensitive to temperature. Higher temperatures generally increase reaction rates but can sometimes lead to decreased selectivity or catalyst degradation. mdpi.commdpi.com Some methods employ high-temperature and high-pressure conditions, using D₂O in its subcritical or supercritical state to enhance deuteration. google.com

Additives and Solvents: The reaction medium can play a crucial role. The addition of a base or acid can catalyze exchange at certain positions. mdpi.com The choice of solvent can also influence catalyst activity and substrate solubility. For instance, a mixture of isopropanol-d8 and D₂O has been used for the multiple deuteration of alkanes. nih.gov

Reaction Time: Sufficient time must be allowed for the exchange to reach equilibrium or the desired level of incorporation. Monitoring the reaction over time is essential for optimization.

The following table summarizes parameters used in various catalytic H/D exchange systems.

Catalyst SystemDeuterium SourceSubstrate TypeKey Optimization ParametersTypical Deuteration Level
Pd/C with Al powderD₂OAmino acids, anilines, estersMicrowave irradiation, temperature (e.g., 120°C)>90% at specific sites nih.gov
Iridium PCP Pincer ComplexC₆D₆ or D₂OArenes, unactivated alkanesTemperature (e.g., 65°C), reaction timeUp to >95% (preparative scale) rsc.org
Ruthenium Pincer ComplexD₂OAlcoholsBase addition (e.g., t-BuOK), temperature (60-100°C)~95% at α-carbon mdpi.com
Pt/C and Rh/C (mixed)i-PrOD-d8 / D₂OLinear and cyclic alkanesSynergistic catalyst combinationHigh multiple deuteration nih.gov

Characterization of Synthesized Deuterated Standards for Research Purity

The final and most critical step in producing a deuterated standard like 1,2,3-trichloropropane (d5) is the rigorous characterization of its chemical and isotopic purity. This ensures its reliability for use in sensitive analytical methods. The primary techniques employed are mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry (MS): Gas chromatography coupled with mass spectrometry (GC/MS) is the standard method for analyzing 1,2,3-trichloropropane and its deuterated internal standard. ysi.comca.goveurofinsus.com

Isotopic Enrichment: High-resolution mass spectrometry can distinguish between the deuterated standard and any residual non-deuterated analog. By comparing the intensity of the molecular ion peak of the d5-labeled compound to that of the unlabeled compound, the isotopic purity can be accurately calculated.

Fragmentation Analysis: The mass spectrum of 1,2,3-trichloropropane shows characteristic fragment ions, with key masses at m/z 75, 110, and 112. ysi.comgcms.cznist.gov For 1,2,3-trichloropropane (d5), these fragments would be shifted to higher m/z values. For example, the quantitation ion for the d5-standard is often m/z 79. ca.gov Comparing the fragmentation patterns of the synthesized standard to theoretical patterns confirms the correct structure and labeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for confirming the precise location of deuterium atoms and assessing purity.

¹H NMR: A proton NMR spectrum of a highly pure 1,2,3-trichloropropane (d5) standard should show a significant reduction or complete absence of signals corresponding to the protonated positions. The ¹H NMR spectrum of unlabeled 1,2,3-trichloropropane shows signals around 3.88 ppm and 4.25 ppm. nih.govchemicalbook.com The absence of these peaks in the d5-standard's spectrum confirms successful deuteration at those sites.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing definitive proof of their presence and location within the molecule. The chemical shifts in a ²H NMR spectrum are identical to those in a ¹H NMR spectrum, allowing for direct correlation.

¹³C NMR: Carbon NMR can also confirm deuteration. The coupling between carbon and deuterium (C-D) results in characteristic splitting patterns and a slight upfield shift in the ¹³C signal compared to a C-H bond, providing further structural verification.

The combination of these analytical techniques provides a comprehensive profile of the synthesized deuterated standard, ensuring its suitability for high-precision quantitative research.

The table below summarizes the primary characterization methods.

Analytical TechniqueInformation ProvidedKey Findings for 1,2,3-Trichloropropane (d5)
Gas Chromatography-Mass Spectrometry (GC/MS)Retention time, molecular weight, isotopic enrichment, fragmentation patternConfirms chemical identity and isotopic purity; quantitation ions for TCP (m/z 110) and TCP-d5 (e.g., m/z 79) are distinct. ysi.comca.gov
Proton Nuclear Magnetic Resonance (¹H NMR)Presence and chemical environment of protonsVerifies the absence of protons at deuterated sites; residual proton signals indicate isotopic impurity. nih.gov
Deuterium Nuclear Magnetic Resonance (²H NMR)Presence and chemical environment of deuteriumDirectly confirms the location and successful incorporation of deuterium atoms.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)Carbon skeleton structure and C-D couplingProvides structural confirmation and evidence of deuteration through characteristic splitting patterns. nih.gov

Advanced Analytical Chemistry Applications of 1,2,3 Trichloropropane D5

Development of Robust Chromatographic Methods Utilizing Isotopic Standards

The use of isotopically labeled standards is fundamental to developing robust and reliable chromatographic methods, particularly for volatile organic compounds (VOCs) like TCP. 1,2,3-Trichloropropane (B165214) (d5) is integral to the isotope dilution technique, a premier method for quantitative analysis that compensates for sample loss during preparation and analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is the predominant technique for the analysis of TCP in environmental samples, with 1,2,3-Trichloropropane (d5) employed as an internal standard for isotopic dilution quantitation. ca.goveurofinsus.comca.gov In this approach, a known quantity of TCP-d5 is added to every sample, standard, and blank at the beginning of the analytical process. ca.govca.gov The native TCP is then quantified by comparing its mass spectrometer response to the response of the co-eluting TCP-d5. ca.govca.gov

This methodology is central to various regulatory methods, including modified versions of USEPA Method 524.2. eurofinsus.com To achieve the extremely low detection limits required by health advisory levels, such as California's 5 parts-per-trillion (ppt) or ng/L notification level, the mass spectrometer is often operated in Selective Ion Monitoring (SIM) mode. eurofinsus.comca.govysi.comgcms.cz In SIM mode, the instrument is set to detect specific mass fragments characteristic of the target analyte and its isotopic standard, which significantly enhances sensitivity compared to a full scan. ca.govysi.com

Key ions monitored for this analysis are:

1,2,3-Trichloropropane (TCP): The primary quantitation ion is typically m/z 75, with m/z 110 and m/z 112 sometimes used for confirmation to avoid interferences. ca.govysi.comgcms.cz

1,2,3-Trichloropropane (d5) (TCP-d5): The quantitation ion is m/z 79. ca.govca.gov

The quantitation relies on calculating a response factor (RF) from calibration standards and applying it to the samples, based on the integrated abundance of these specific ions. ca.govca.gov

CompoundTypical Quantitation Ion (m/z)Typical Confirmation Ions (m/z)Reference
1,2,3-Trichloropropane (TCP)75, 110112 ca.govysi.comgcms.cz
1,2,3-Trichloropropane (d5)79N/A ca.govca.gov

While most standard environmental methods for TCP utilize single quadrupole or ion trap mass spectrometers, High-Resolution Mass Spectrometry (HRMS) offers significant advantages for trace analysis in highly complex matrices. HRMS instruments can measure the mass-to-charge ratio of an ion with very high precision, allowing for the determination of its elemental formula. This capability provides an unparalleled level of specificity, effectively discriminating between the target analyte and background interferences that may have the same nominal mass. For challenging samples, HRMS can reduce or eliminate false positives and provide greater confidence in analytical results at ultra-trace levels.

Quantitative Analytical Method Validation and Performance Evaluation in Environmental Matrices

The validation of analytical methods using 1,2,3-Trichloropropane (d5) is crucial to ensure data quality and regulatory compliance. Method performance is evaluated based on several key parameters, including the Method Detection Limit (MDL), Reporting Limit (RL), precision, and accuracy.

Method Detection Limit (MDL): This is the minimum concentration of a substance that can be measured and reported with 99% confidence that the analyte concentration is greater than zero. ca.gov For TCP, various studies have demonstrated the ability to achieve MDLs well below the regulatory action levels. For instance, single-laboratory studies have achieved MDLs of 0.8 ng/L and 0.811 ng/L. ca.goveurofinsus.com By coupling advanced sample preparation techniques with GC-MS, an experimental MDL as low as 0.11 ng/L has been reached. nih.gov Another study established an MDL of 0.543 ppt (B1677978) (ng/L). gcms.cz

Reporting Limit (RL): The RL is the lowest concentration that can be reliably quantified by the laboratory. ca.gov For TCP in drinking water, the RL must be at or below the California Detection Limit for Reporting (DLR) of 5 ppt. ca.gov

Precision and Accuracy: Precision is typically measured as the relative standard deviation (RSD) of replicate measurements, while accuracy is assessed by the mean recovery of a fortified sample. Validation criteria often require RSDs to be ≤20% and mean recoveries to be within 80-120%. ca.gov One study demonstrated a mean recovery of 111% with an RSD of 4.8% for reagent water fortified at 5.0 ng/L. ca.gov

ParameterValueMatrixReference
MDL0.8 ng/LReagent Water ca.gov
MDL0.811 ng/LWater eurofinsus.com
MDL0.11 ng/LWater nih.gov
MDL0.543 ng/LWater gcms.cz
Mean Recovery111%Reagent Water (5 ng/L spike) ca.gov
RSD4.8%Reagent Water (5 ng/L spike) ca.gov
Accuracy95-103%Water (sub-ppt levels) nih.gov

Application of 1,2,3-Trichloropropane (d5) in Environmental Sample Analysis and Monitoring

1,2,3-Trichloropropane (d5) is indispensable for the monitoring of TCP contamination in various environmental compartments, particularly groundwater and drinking water. eurofinsus.comca.gov TCP is a persistent groundwater contaminant that has been found at hazardous waste sites and is recognized as a likely human carcinogen. ca.govysi.com Its use as an industrial solvent and its presence as an impurity in some soil fumigants have led to environmental contamination. eurofinsus.comysi.comhealth.state.mn.us

The use of TCP-d5 as an internal standard allows for the reliable quantification of TCP in real-world samples, which can range from clean drinking water to complex groundwater matrices. nih.gov For example, a study analyzing 21 groundwater samples from California, including both impaired and treated sources, utilized TCP-d5 to obtain accurate results ranging from below the reporting limit (0.30 ng/L) to over 250 ng/L. nih.gov Monitoring programs in states like Minnesota and California rely on these robust analytical methods to assess the extent of contamination and ensure the safety of drinking water supplies. health.state.mn.usenviro.wiki

Innovations in Sample Preparation Techniques for Deuterated Analytes in Complex Mixtures

Standard sample preparation for TCP analysis typically involves Purge and Trap (P&T) sample introduction. ca.govysi.com In this technique, inert gas is bubbled through the water sample, stripping the volatile TCP and its deuterated standard (TCP-d5) from the matrix. ca.gov These compounds are then collected on an adsorbent trap, which is subsequently heated to desorb them into the GC-MS system. ca.gov

To achieve even lower detection limits, innovative techniques have been developed that couple Solid Phase Extraction (SPE) with P&T. One such method involves passing a large volume of water (e.g., 500 mL) through an SPE cartridge containing activated carbon. nih.gov The TCP and the spiked TCP-d5 are retained on the cartridge, which is then eluted with a small volume of solvent like dichloromethane. nih.gov After the solvent is carefully removed, the residue is reconstituted in clean water and analyzed using the standard P&T GC-MS method. nih.gov This tandem SPE-P&T approach significantly increases the sample enrichment factor, enabling the achievement of sub-ppt detection limits, such as the 0.11 ng/L MDL reported in a 2016 study. nih.gov This innovation is critical for monitoring TCP at levels relevant to human health risk assessments.

Environmental Fate and Transformation Mechanisms of 1,2,3 Trichloropropane D5 and Its Protium Analog

Mechanistic Studies of Abiotic Transformation Pathways

1,2,3-Trichloropropane (B165214) (TCP) is a synthetic chlorinated hydrocarbon notable for its persistence in the environment. nih.govenviro.wiki Its resistance to natural attenuation is a result of its chemical stability and low susceptibility to common degradation processes under typical environmental conditions. enviro.wikiepa.gov However, under specific engineered or enhanced conditions, several abiotic transformation pathways can lead to its degradation. dtic.mil These pathways include hydrolysis, photolysis, advanced oxidation, and reductive dechlorination. enviro.wiki

Hydrolytic Degradation Kinetics and Mechanisms

Under typical ambient pH and temperature, the hydrolysis of TCP is an exceedingly slow process, with an estimated half-life on the order of hundreds of years at 25°C and pH 7. nih.gov One study calculated the hydrolysis half-life to be 44 years over a pH range of 5 to 9. cdc.gov Consequently, it is not considered a significant natural attenuation pathway in groundwater. nih.govcdc.gov

The rate of hydrolysis is significantly enhanced under alkaline conditions (base-catalyzed) and at elevated temperatures. enviro.wikinih.govacs.org This makes it a more relevant degradation pathway in engineered remediation scenarios, such as in situ thermal remediation or treatment with alkaline agents. enviro.wikinih.gov For instance, ammonia (B1221849) gas can be used to raise soil pH and stimulate the alkaline hydrolysis of TCP. enviro.wiki At high temperatures, the hydrolysis and elimination reactions can produce intermediates such as 2,3-dichloro-1-propene, which can be further converted to 2-chloro-2-propen-1-ol. nih.gov

Table 1: Hydrolysis Half-Life of 1,2,3-Trichloropropane
ConditionpHTemperature (°C)Half-LifeReference
Environmental725Hundreds of years nih.gov
Environmental5-92544 years cdc.gov
EnhancedHighHighSignificantly Reduced nih.govacs.org

Photolytic Decomposition Pathways under Environmental Conditions

In the atmosphere, TCP is subject to photodegradation. epa.gov The primary mechanism is not direct photolysis, as the compound does not absorb light at wavelengths greater than 290 nm, which is the environmentally significant portion of the solar spectrum reaching the troposphere. cdc.gov Instead, its degradation occurs via an indirect gas-phase reaction with photochemically produced hydroxyl radicals (•OH). epa.govcdc.gov The estimated half-life for this atmospheric reaction ranges from 15 to 46 days, making it the principal removal process for TCP that partitions into the air. epa.govnih.gov In aquatic systems, direct photolysis is also considered insignificant. cdc.gov

Advanced Oxidation Processes (AOPs) for Halogenated Compounds

Advanced Oxidation Processes (AOPs) are effective in degrading recalcitrant compounds like TCP by generating highly reactive species, particularly hydroxyl radicals. serdp-estcp.mil While milder oxidants like permanganate (B83412) have a negligible effect on TCP, stronger oxidants can achieve significant degradation. dtic.milserdp-estcp.mil

Several AOPs have been successfully tested at the bench scale:

Ozone and Hydrogen Peroxide: The combination of ozone (O₃) and hydrogen peroxide (H₂O₂) is an effective AOP for treating TCP-contaminated water. epa.govepa.gov

Fenton's Reagent: This process uses hydrogen peroxide in conjunction with an iron catalyst (typically Fe²⁺) to produce hydroxyl radicals. epa.gov Studies have found that Fe²⁺ is the most effective iron form for this purpose. epa.govnih.gov Degradation products using Fenton's reagent with Fe²⁺ or Fe³⁺ include 1,3-dichloroacetone (B141476) and 2,3-dichloro-1-propene. nih.gov

Sulfate (B86663) Radicals: Strong oxidation of TCP can also be achieved using persulfate that is activated to form sulfate radicals (SO₄•⁻). dtic.milserdp-estcp.mil

These chemical oxidation methods can be applied in situ by introducing the oxidants into the subsurface to treat contaminated zones. nih.gov A continuous, in-line, pressurized AOP has also been developed that can effectively remove TCP from groundwater. environmentalrestoration.wiki

Reductive Dechlorination Mechanisms

Under anaerobic or reducing conditions, TCP can undergo reductive dechlorination. dtic.mil While this process is negligible under natural attenuation conditions, it can be significantly enhanced by the addition of chemical reductants, a process known as in situ chemical reduction (ISCR). dtic.mil

Common reductants have shown varied efficacy:

Zero-Valent Iron (ZVI): Conventional and nano-scale ZVI produce insignificant to slow rates of TCP dechlorination. nih.govserdp-estcp.mil

Zero-Valent Zinc (ZVZ): ZVZ has proven to be a much more effective reductant for TCP. nih.gov The rate of degradation with granular ZVZ is more than an order of magnitude higher than with iron, with surface-area normalized rate constants (kSA) in the range of 10⁻³ to 10⁻² L m⁻² h⁻¹. nih.govacs.org A key advantage of ZVZ is that it rapidly degrades TCP to the final non-toxic product, propene, without the significant accumulation of potentially problematic chlorinated intermediates. nih.govacs.org

The predominant and most desirable pathway for the reduction of TCP is dihaloelimination (or β-elimination) to form 3-chloro-1-propene (allyl chloride), which is then quickly reduced further via hydrogenolysis to propene. erwiki.net The reactivity of ZVZ can be influenced by solution chemistry, with pH being a critical factor; reactivity is generally higher under more acidic or more basic conditions compared to a minimum reactivity range between pH 8 and 10. erwiki.netacs.org

Biogeochemical Cycling and Biotic Degradation Mechanisms

The biotic degradation of TCP is challenging, and it is considered highly resistant to biodegradation under naturally occurring conditions. enviro.wikinih.gov No known natural microorganisms can utilize TCP as a sole carbon and energy source for growth under aerobic conditions. nih.govresearchgate.net However, specific anaerobic and co-metabolic pathways have been identified, and significant progress has been made in engineering microorganisms for effective TCP bioremediation. nih.govresearchgate.net

Microbial Degradation Pathways and Enzyme-Catalyzed Reactions

Several biotic pathways for TCP transformation have been identified:

Anaerobic Reductive Dechlorination: Certain anaerobic bacteria can use TCP as an electron acceptor in a process of reductive dechlorination. nih.gov Species of the genus Dehalogenimonas, such as Dehalogenimonas lykanthroporepellens, have been shown to perform this transformation. enviro.wikiwikipedia.org In this dihaloelimination reaction, TCP is reduced to allyl chloride, which can then abiotically hydrolyze to allyl alcohol. wikipedia.org This process can be stimulated in situ by adding an electron donor like hydrogen or a fermentable organic substrate. nih.gov Anaerobic degradation by some consortia can proceed further, with the transient production of 1,2-dichloropropane (B32752) followed by 1-chloropropane (B146392), indicating the potential for complete dechlorination. nih.gov

Aerobic Cometabolism: While not using it for growth, some aerobic bacteria can co-metabolically degrade TCP. This occurs when the bacteria are grown on a primary substrate, inducing enzymes that fortuitously act on TCP. For example, pure cultures of Rhodococcus ruber and Rhodococcus aetherivorans can degrade TCP after being grown on propane (B168953) or isobutane. nih.gov

Enzyme-Catalyzed Hydrolysis: The critical first step in a potential aerobic degradation pathway is the hydrolytic dehalogenation of TCP to 2,3-dichloro-1-propanol. nih.gov This reaction can be catalyzed by enzymes called haloalkane dehalogenases. nih.govnih.gov The native activity of these enzymes on TCP is typically very low. nih.govmdpi.com However, protein engineering and directed evolution have been used to significantly improve the efficiency of haloalkane dehalogenases, such as DhaA from Rhodococcus sp. nih.govmuni.czasm.org By expressing these evolved, highly active enzymes in a host bacterium like Agrobacterium radiobacter that can grow on 2,3-dichloro-1-propanol, researchers have successfully constructed a microorganism capable of utilizing TCP as its sole source of carbon and energy. nih.govmuni.czasm.org Furthermore, a synthetic enzymatic pathway has been created by immobilizing three enzymes (an engineered haloalkane dehalogenase, a haloalcohol dehalogenase, and an epoxide hydrolase) that together convert toxic TCP into harmless glycerol (B35011). scispace.com

Table 2: Key Enzymes in Biotic Degradation of 1,2,3-Trichloropropane
Enzyme ClassExample EnzymeOrganism SourceReaction CatalyzedPathway
Haloalkane DehalogenaseDhaARhodococcus sp.1,2,3-Trichloropropane → 2,3-Dichloro-1-propanolAerobic, Enzyme-Catalyzed Hydrolysis
Haloalcohol DehalogenaseHheCAgrobacterium radiobacter2,3-Dichloro-1-propanol → EpichlorohydrinAerobic, Synthetic Pathway
Epoxide HydrolaseEchAAgrobacterium radiobacterEpichlorohydrin → 3-Chloropropane-1,2-diolAerobic, Synthetic Pathway
Reductive Dehalogenase(Not yet isolated)Dehalogenimonas sp.1,2,3-Trichloropropane → Allyl chlorideAnaerobic Reductive Dechlorination

Isotopic Fractionation Studies During Environmental Processes (e.g., Compound Specific Isotope Analysis - CSIA)

Compound Specific Isotope Analysis (CSIA) is a powerful tool for tracking the source and degradation of contaminants in the environment. frtr.gov By measuring the ratios of stable isotopes (e.g., ¹³C/¹²C), CSIA can differentiate between physical processes like dilution and chemical or biological degradation processes that alter these ratios in a predictable way (isotopic fractionation). frtr.gov

For 1,2,3-Trichloropropane, CSIA has been applied to investigate its biodegradation. nih.gov During biotransformation, molecules containing the lighter isotope (¹²C) are typically degraded slightly faster than those with the heavier isotope (¹³C). This results in the remaining, undegraded contaminant becoming enriched in the heavier isotope. The extent of this enrichment can be quantified using an isotope enrichment factor (ε).

A study investigating the anaerobic transformation of TCP to allyl chloride by a microbial enrichment culture determined a bulk carbon isotope enrichment factor (ε_bulk) for this specific pathway. nih.govresearchgate.net The transformation was found to follow zero-order kinetics during the primary biodegradation phase. nih.gov The ε_bulk value provides a quantitative measure that can be used at contaminated sites to confirm and monitor the in-situ bioremediation of TCP. nih.gov To date, CSIA studies specifically on the deuterated analog 1,2,3-Trichloropropane (d5) are not documented in the context of environmental degradation, as its primary role is as an analytical standard where its distinct mass is used for quantification. ca.gov

Transformation PathwayKinetic ModelIsotope SystemEnrichment Factor (ε_bulk)Reference
TCP → Allyl Chloride (Anaerobic Dihaloelimination)Zero-OrderCarbon (¹³C/¹²C)-5.2 ± 0.1‰ nih.gov

Environmental Transport and Distribution Modeling with Deuterated Tracers

Understanding the movement and distribution of contaminants like TCP in the environment is critical for risk assessment and remediation. Deuterated tracers, such as 1,2,3-Trichloropropane (d5), are invaluable in these studies. While not typically released to track plumes in the field, they serve as essential standards in the laboratory to ensure the accurate quantification of the target contaminant in environmental samples, which is a prerequisite for reliable transport and distribution modeling. ca.govysi.com

The transport of TCP in the subsurface is significantly influenced by its interaction with soil and sediment. TCP generally does not adsorb strongly to soil, which contributes to its high mobility and likelihood of leaching into groundwater. enviro.wiki Its low octanol-water partitioning coefficient (log Kow = 2.0–2.5) indicates a preference for the aqueous phase over organic carbon in soil, facilitating its distribution via groundwater flow. nih.gov

Sorption and desorption studies are crucial for parameterizing transport models. In these studies, 1,2,3-Trichloropropane (d5) is used as a surrogate or internal standard to precisely measure the concentration of the protium (B1232500) analog in both the aqueous and solid phases after equilibration. This accurate measurement allows for the calculation of key parameters like the soil-water distribution coefficient (Kd), which quantifies the extent of sorption. Granular activated carbon (GAC) has been shown to be an effective sorbent for removing TCP from water. ecologixsystems.comnih.gov

ParameterValue/DescriptionImplication for TransportReference
Log K_ow (Octanol-Water Partition Coefficient)2.0 - 2.5Low sorption potential to organic matter, high mobility in groundwater. nih.gov
Sorption to SoilWeakLikely to leach from soil to groundwater. enviro.wiki
Adsorption to Granular Activated Carbon (GAC)High Capacity (e.g., q_m ≈ 458 mg/g for a coconut shell GAC)Effective for water treatment; strong binding limits mobility in GAC filters. ecologixsystems.com

Volatilization is another important process governing the environmental fate of TCP. enviro.wiki It is considered moderately volatile and can partition from surface water and moist soil into the atmosphere. enviro.wiki The tendency of a chemical to volatilize from water is described by its Henry's Law constant. The relatively low Henry's coefficient for TCP (H = 3.2–3.4 × 10⁻⁴ atm m³/mol at 25 °C) suggests it has a tendency to evaporate from surface water, though less so than compounds like trichloroethylene. nih.gov Once in the atmosphere, it can be subject to photo-degradation. nih.gov

Modeling these atmospheric transport processes requires accurate data on TCP concentrations in air and water. Again, 1,2,3-Trichloropropane (d5) plays a critical role as an isotope dilution standard in analytical methods like purge-and-trap gas chromatography-mass spectrometry (GC/MS) to achieve the low detection limits needed for environmental monitoring. ca.govysi.com The nearly identical physicochemical properties of the deuterated and non-deuterated forms (aside from a slight difference in mass) ensure that they behave similarly during sample extraction and analysis, allowing the d5-isomer to correct for any analytical losses and ensuring high-quality data for modeling efforts.

PropertyValueSignificanceReference
Henry's Law Constant (H)3.2–3.4 × 10⁻⁴ atm m³/mol at 25 °CIndicates a tendency to partition from water to air. nih.gov
Atmospheric FateSubject to photo-degradation by hydroxyl radicals.Limits persistence in the atmosphere. nih.gov
VolatilityModerateAllows for partitioning from surface water and moist soil into the atmosphere. enviro.wiki

Reaction Mechanisms and Kinetic Isotope Effect Kie Studies Involving 1,2,3 Trichloropropane D5

Elucidation of Reaction Mechanisms using Deuterated and Other Isotopic Probes

Isotopic labeling is a critical technique for elucidating the step-by-step sequence of bond-breaking and bond-forming events in a chemical reaction. In the context of 1,2,3-trichloropropane (B165214) degradation, studies have primarily focused on carbon and chlorine isotopes to probe the mechanisms of both biotic and abiotic transformation processes.

Recent research has demonstrated the utility of dual carbon-chlorine isotope analysis in characterizing the anaerobic reductive dechlorination of TCP. nih.gov For instance, in the dihaloelimination of TCP to allyl chloride by Dehalogenimonas alkenigignens, distinct isotope fractionation patterns for both carbon and chlorine have been observed. nih.gov This approach helps to distinguish between different degradation pathways, such as hydrolysis, dehydrohalogenation, and reductive dechlorination by various agents like zerovalent iron (Fe(0)). acs.org

While specific studies on 1,2,3-trichloropropane (d5) as a mechanistic probe are not prevalent, the principles of using deuterated compounds are well-established. Deuterium (B1214612) substitution at specific positions in the molecule can pinpoint which C-H bonds are broken in the rate-determining step of a reaction. For example, in the oxidative degradation of TCP, the initial step is often proposed to be the abstraction of a hydrogen atom. Using 1,2,3-trichloropropane (d5) would allow researchers to measure a primary kinetic isotope effect if a C-D bond is cleaved in this slow step, thereby providing strong evidence for this mechanism.

Measurement and Interpretation of Kinetic Isotope Effects in Degradation and Transformation Reactions

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. Measuring KIEs provides invaluable information about the transition state of the rate-limiting step.

Significant research has been conducted on the carbon and chlorine KIEs during the biodegradation of TCP. In a study on the reductive dechlorination of TCP by a Dehalogenimonas-containing culture, distinct isotope enrichment factors (ε) were determined for both carbon and chlorine. nih.gov These values are crucial for understanding the enzymatic mechanism and for monitoring biodegradation in contaminated sites.

Table 1: Isotope Enrichment Factors for the Reductive Dechlorination of 1,2,3-Trichloropropane by Dehalogenimonas alkenigignens

IsotopeEnrichment Factor (ε) [‰]
Carbon (¹³C/¹²C)-3.8 ± 0.6
Chlorine (³⁷Cl/³⁵Cl)-0.8 ± 0.5
Data from Marco-Urrea et al. (2024) nih.gov

Although direct measurements of deuterium KIEs for 1,2,3-trichloropropane (d5) degradation are not readily found in the literature, it is anticipated that such studies would be highly informative. For instance, a large kH/kD value would be expected for reactions involving C-H bond activation in the rate-limiting step, such as in cytochrome P450-mediated oxidation. nih.gov Conversely, a small or absent deuterium KIE would suggest that C-H bond cleavage is not kinetically significant in the slow step of the reaction, which might be the case in certain hydrolytic or reductive pathways.

Computational Chemistry Approaches for KIE Prediction and Mechanistic Confirmation

Computational chemistry, particularly density functional theory (DFT) and quantum mechanics/molecular mechanics (QM/MM) methods, has become an indispensable tool for predicting KIEs and confirming reaction mechanisms at the molecular level. nih.govenviro.wikinih.govresearchgate.net These computational approaches allow for the modeling of transition states and the calculation of vibrational frequencies, which are essential for predicting KIEs.

For the degradation of TCP, computational studies have been employed to investigate the pathways of reductive dechlorination. enviro.wikinih.govresearchgate.net These studies have helped to elucidate the thermodynamics and kinetics of different potential reaction channels, such as hydrogenolysis, dehydrohalogenation, and β-elimination. enviro.wikinih.gov For example, computational calculations have suggested that the β-elimination of TCP to form allyl chloride is a thermodynamically favored pathway under reducing conditions. nih.gov

In the context of enzymatic reactions, QM/MM simulations have been used to model the active site of haloalkane dehalogenase (DhaA) and its interaction with TCP. nih.gov These models can predict the binding orientation of the substrate and the energy barriers for the different steps of the catalytic cycle. nih.gov Such computational models could be readily extended to predict the deuterium KIE for the degradation of 1,2,3-trichloropropane (d5). By comparing the calculated KIEs with experimental values (once they become available), researchers can gain a high level of confidence in the proposed reaction mechanism.

Table 2: Computationally Modeled Degradation Pathways of 1,2,3-Trichloropropane

Degradation PathwayKey Intermediates/ProductsComputational MethodReference
Reductive β-EliminationAllyl chloride, PropeneDensity Functional Theory (DFT) nih.gov
Enzymatic Dehalogenation(R)- and (S)-2,3-dichloropropan-1-olMolecular Modeling, QM Calculations nih.gov
Hydrogenolysis1,3-Dichloropropane radicalDensity Functional Theory (DFT) rsc.org

Stereochemical Implications of Deuteration in Reaction Pathways

The stereochemical outcome of a reaction provides crucial information about the mechanism. The degradation of the chiral molecule 1,2,3-trichloropropane can proceed with specific stereoselectivity, especially in enzymatic reactions.

Studies on the haloalkane dehalogenase (DhaA) from Rhodococcus sp. have shown that the enzyme exhibits enantioselectivity in the hydrolysis of TCP. nih.gov Molecular modeling has revealed that TCP can adopt two major orientations in the active site of DhaA. These different binding modes lead to the preferential formation of the (R)-enantiomer of 2,3-dichloropropan-1-ol. nih.gov The mutation of specific amino acid residues in the active site can alter this stereoselectivity. nih.gov

The use of deuterated 1,2,3-trichloropropane could further refine our understanding of the stereochemical course of these reactions. For example, by synthesizing stereospecifically deuterated TCP, it would be possible to determine whether the enzymatic reaction proceeds with inversion or retention of configuration at the carbon center undergoing substitution. This type of experiment, which has been successfully applied to other enzyme systems, provides definitive evidence for the geometry of the transition state.

Advanced Spectroscopic and Computational Characterization of 1,2,3 Trichloropropane D5

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for verifying the structural integrity and assessing the isotopic purity of 1,2,3-Trichloropropane (B165214) (d5). The substitution of hydrogen atoms with deuterium (B1214612) atoms results in predictable and significant changes in both ¹H and ¹³C NMR spectra.

Research Findings: The primary role of NMR in this context is the confirmation of deuteration and the quantification of any residual protonated compound.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of a highly pure 1,2,3-Trichloropropane (d5) sample, the signals corresponding to the methine (CH) and methylene (B1212753) (CH₂) groups of the parent compound are expected to be absent or significantly diminished. The presence of small residual peaks at the chemical shifts characteristic of 1,2,3-trichloropropane would indicate incomplete deuteration. This allows for a direct measurement of isotopic purity.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides definitive structural confirmation. Due to the spin quantum number of deuterium (I=1), carbon atoms bonded to deuterium exhibit characteristic splitting patterns (triplets for CD groups and quintets for CD₂ groups) due to C-D coupling. Furthermore, the substitution of hydrogen with deuterium causes a slight upfield shift in the resonance of the attached carbon, an effect known as the deuterium isotope effect on ¹³C chemical shifts.

Below is a table illustrating the expected NMR data for 1,2,3-Trichloropropane (d5) compared to its non-deuterated analog.

Parameter1,2,3-Trichloropropane (H5)1,2,3-Trichloropropane (d5) (Predicted)
¹H Chemical Shift (ppm) ~4.25 (m, 1H), ~3.87 (m, 4H) nih.govAbsent / Trace Residual Signals
¹³C Chemical Shift (ppm) C2: ~60 ppm, C1/C3: ~47 ppmC2: <60 ppm, C1/C3: <47 ppm
¹³C Splitting C2: Doublet, C1/C3: TripletC2: Triplet (due to C-D coupling), C1/C3: Quintet (due to C-D coupling)

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition and elucidating the fragmentation pathways of 1,2,3-Trichloropropane (d5). It is routinely used in conjunction with gas chromatography (GC) for the trace-level detection of the non-deuterated compound, where the d5 analog is used as an internal standard for isotope dilution quantitation. ca.govca.goveurofinsus.com

Research Findings: The key advantage of HRMS is its ability to determine the mass of a molecule and its fragments with very high precision, allowing for the calculation of an unambiguous elemental formula.

Accurate Mass Measurement: The theoretical exact mass of 1,2,3-Trichloropropane (d5) can be calculated based on the masses of its most abundant isotopes (¹²C, ²H, ³⁵Cl). This calculated mass can be compared with the experimentally measured mass from HRMS to confirm the compound's identity.

Fragmentation Analysis: Under electron ionization (EI), 1,2,3-Trichloropropane (d5) undergoes fragmentation, producing a characteristic pattern of ions. The fragmentation is dominated by the loss of chlorine (Cl•) and deuterium chloride (DCl). Due to the five deuterium atoms, the resulting fragment ions will have masses that are correspondingly higher than those of the non-deuterated analog. In quantitative methods, specific ions are monitored for both the analyte and the internal standard. For 1,2,3-trichloropropane, the m/z 75 ion is often used for quantitation, while for the d5-analog, the corresponding m/z 79 ion is monitored. ca.govysi.com

The following table summarizes the theoretical accurate mass data for 1,2,3-Trichloropropane (d5) and its key fragments.

Ion FormulaDescriptionTheoretical m/z (Da)
[C₃D₅³⁵Cl₃]⁺•Molecular Ion150.9769
[C₃D₅³⁵Cl₂]⁺Loss of Cl•115.9992
[C₃D₄³⁵Cl₂]⁺•Loss of DCl113.9866
[C₂D₃³⁵Cl]⁺•Key Fragment79.0064

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of Deuterated Analogs

Infrared (IR) and Raman spectroscopy are powerful techniques for investigating the vibrational modes of molecules. The substitution of hydrogen with deuterium in 1,2,3-Trichloropropane (d5) leads to significant and predictable shifts in its vibrational spectra, providing a clear signature of deuteration.

Research Findings: While experimental spectra for 1,2,3-Trichloropropane (d5) are not widely published, the principles of vibrational spectroscopy allow for a robust prediction of its spectral features based on the known spectrum of the non-deuterated compound and studies of similar deuterated haloalkanes. researchgate.netnist.gov

C-D vs. C-H Vibrations: The most pronounced effect of deuteration is the shift of C-H stretching and bending vibrations to lower frequencies (wavenumbers). This is due to the increased mass of the deuterium atom compared to the hydrogen atom. C-H stretching vibrations typically appear in the 2850-3000 cm⁻¹ region, whereas C-D stretching vibrations are expected in the 2100-2250 cm⁻¹ region. nih.gov This lower frequency region is often "cleaner" in biological or environmental samples, making Raman spectroscopy of deuterated compounds a useful tool for tracing studies. nih.gov

Skeletal Vibrations: Vibrations involving the carbon-carbon (C-C) and carbon-chlorine (C-Cl) bonds are less affected by deuteration but may experience small shifts due to changes in coupling with adjacent C-D bonds.

The table below compares the typical IR absorption regions for key vibrational modes in 1,2,3-Trichloropropane and its d5 analog.

Vibrational Mode1,2,3-Trichloropropane (H5) Approx. Wavenumber (cm⁻¹)1,2,3-Trichloropropane (d5) Predicted Wavenumber (cm⁻¹)
C-H Stretch2900 - 3000N/A
C-D StretchN/A2100 - 2250
CH₂/CD₂ Scissoring~1430~1050
C-C Stretch~1050~1030
C-Cl Stretch650 - 750640 - 740

Density Functional Theory (DFT) Calculations for Molecular Structure and Reactivity Predictions

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. It is highly effective for predicting molecular geometries, vibrational frequencies, and reaction energetics, providing insights that complement experimental data.

Research Findings: DFT calculations have been successfully applied to study the degradation pathways of 1,2,3-trichloropropane. nih.gov These same theoretical approaches can be applied to the d5 analog to understand the effects of isotopic substitution on its structure and reactivity.

Molecular Structure: DFT calculations can be used to determine the optimized ground-state geometry of 1,2,3-Trichloropropane (d5), predicting bond lengths, bond angles, and dihedral angles with high accuracy. The substitution of H with D is expected to cause a very slight shortening of the C-D bonds compared to C-H bonds.

Vibrational Frequencies: A key application of DFT is the prediction of vibrational spectra. spectroscopyonline.comnih.gov By calculating the harmonic frequencies, a theoretical IR and Raman spectrum for 1,2,3-Trichloropropane (d5) can be generated. These calculated frequencies can be compared with experimental data to aid in the assignment of vibrational modes. DFT calculations would predict the significant shift to lower frequencies for C-D modes compared to C-H modes, consistent with experimental expectations. researchgate.net

Reactivity Predictions: DFT can be used to model chemical reactions, such as the reductive dechlorination of 1,2,3-trichloropropane. By calculating the energies of reactants, transition states, and products, reaction pathways and activation energies can be determined. For 1,2,3-Trichloropropane (d5), DFT can be used to investigate the kinetic isotope effect (KIE), where the heavier deuterium atoms can lead to slightly higher activation energies and thus slower reaction rates compared to the non-deuterated compound.

Environmental Remediation Research Applying Principles from Deuterated Compound Studies

Application of Mechanistic Insights from 1,2,3-Trichloropropane (B165214) (d5) Studies to Remediation Technologies

Understanding the precise chemical reactions that break down 1,2,3-Trichloropropane (TCP) is fundamental to developing effective remediation technologies. Using TCP-d5 as a tracer in laboratory studies allows researchers to elucidate complex degradation pathways, including hydrolysis, elimination, reduction, and oxidation serdp-estcp.milenviro.wiki. For instance, by spiking a reaction with TCP-d5, scientists can follow the formation of deuterated daughter products, confirming reaction sequences and determining the rates of each step.

Computational chemistry calculations suggest that for the reductive dechlorination of TCP, the thermodynamically favored pathway involves β-elimination to form allyl chloride, followed by hydrogenolysis to produce propene enviro.wiki. Isotopic tracer studies using TCP-d5 can experimentally validate these theoretical models. This mechanistic understanding is crucial for optimizing in-situ chemical reduction (ISCR) technologies, which employ reducing agents like zero-valent iron (ZVI) or zero-valent zinc (ZVZ) serdp-estcp.milusgs.gov. While conventional ZVI shows slow dechlorination of TCP, more reactive forms like nano ZVI and ZVZ have demonstrated more rapid degradation serdp-estcp.mildtic.mil. Studies using TCP-d5 can help quantify the efficiency of these different materials and confirm that the desired, less toxic end-products are being formed.

Table 1: Abiotic Degradation Pathways of 1,2,3-Trichloropropane

Degradation Pathway Conditions/Reagents Significance for Remediation Mechanistic Insight from (d5) Studies
Hydrolysis High pH and/or high temperature Favorable under in-situ thermal remediation conditions serdp-estcp.milenviro.wiki. Negligible at ambient pH/temperature serdp-estcp.mil. TCP-d5 allows tracking of hydrolysis product formation to determine reaction kinetics under varying thermal and pH conditions.
Oxidation Strong oxidants (hydroxyl/sulfate (B86663) radicals) Effective in in-situ chemical oxidation (ISCO) processes serdp-estcp.mil. Negligible with mild oxidants like permanganate (B83412) serdp-estcp.milnih.gov. Helps identify specific deuterated oxidation byproducts, confirming complete mineralization and avoiding harmful intermediates.
Reduction Strong reductants (e.g., Zero-Valent Zinc) A promising pathway for ISCR, rapidly converting TCP to propene enviro.wikienviro.wiki. Slow with granular ZVI serdp-estcp.mil. Confirms the sequence of reductive steps, such as the formation of deuterated allyl chloride as an intermediate enviro.wiki.

Bioremediation Strategies Informed by Isotopic Tracer Studies and Protein Engineering

Isotopic tracer studies are central to advancing bioremediation, the use of microorganisms to break down contaminants. Compound Specific Isotope Analysis (CSIA) is a powerful tool for monitoring the extent of in-situ bioremediation of TCP nih.govresearchgate.net. By measuring the isotopic fractionation (the change in the ratio of heavy to light isotopes) of carbon and chlorine in the remaining TCP, researchers can confirm that biodegradation is occurring. Laboratory studies using TCP-d5 as a standard help calibrate these CSIA methods and establish the specific isotopic signatures associated with microbial degradation.

While no known natural organisms can use TCP as a primary food source under aerobic conditions, some can degrade it through cometabolism or anaerobic respiration, where TCP is used as an electron acceptor nih.govresearchgate.net. For example, anaerobic bacteria from the genus Dehalogenimonas have been shown to reductively dechlorinate TCP enviro.wikiescholarship.org. Isotopic studies can track the transformation of TCP-d5 to deuterated daughter products like allyl chloride, providing direct evidence of microbial activity in the field nih.govuab.cat.

This understanding has fueled research into protein engineering to enhance the efficiency of key enzymes, such as haloalkane dehalogenases nih.govresearchgate.net. The haloalkane dehalogenase LinB was long thought to be inactive with TCP, but highly sensitive methods revealed weak activity nih.gov. This discovery makes LinB a candidate for directed evolution. By creating mutations in the enzyme's active site, scientists have significantly improved its ability to dehalogenate TCP nih.govmuni.cz. TCP-d5 can be used in these studies as a tracer to precisely measure the catalytic rates of these newly engineered enzymes nih.gov. The ultimate goal is to create microorganisms with enhanced TCP degradation capabilities that can be used for bioaugmentation at contaminated sites nih.govnih.gov.

Table 2: Research Findings in TCP Bioremediation

Research Area Key Finding Organism/Enzyme Example Role of Isotopic Studies (with d5)
Anaerobic Biodegradation Reductive dechlorination of TCP to allyl chloride and propene demonstrated enviro.wikinih.gov. Dehalogenimonas species enviro.wiki. Quantify degradation rates and confirm pathways in enrichment cultures and field sites nih.govresearchgate.net.
Aerobic Biodegradation No natural organisms found to utilize TCP for growth nih.govresearchgate.net. Cometabolism is possible enviro.wikinih.gov. Genetically engineered Pseudomonas putida escholarship.org. Verify the activity of engineered metabolic pathways by tracking the fate of TCP-d5.
Protein Engineering The activity of dehalogenases on TCP can be significantly improved through directed evolution nih.gov. Haloalkane dehalogenase (DhaA, LinB) nih.govnih.gov. Provide a precise way to measure the low catalytic activity of wild-type enzymes and quantify improvements in engineered variants nih.gov.

Advanced Oxidation and Reduction Processes in Contaminated Site Remediation

Advanced Oxidation Processes (AOPs) and in-situ chemical reduction (ISCR) are common remediation strategies for persistent chlorinated solvents like TCP epa.govepa.gov. AOPs utilize strong oxidizing agents, such as ozone and hydrogen peroxide or Fenton's reagent (hydrogen peroxide and an iron catalyst), to generate highly reactive hydroxyl radicals that can break down TCP nih.govepa.gov. ISCR, conversely, uses potent reducing agents like zero-valent metals to dechlorinate the compound serdp-estcp.milenviro.wiki.

The use of 1,2,3-Trichloropropane (d5) is critical in bench-scale tests of these technologies. It allows for the precise determination of degradation kinetics and the identification of transformation products. For example, studies on Fenton's reagent found that Fe(2+) was the most effective iron type for reducing TCP nih.govepa.gov. By using TCP-d5, researchers can quantify the disappearance of the parent compound and the appearance of deuterated intermediates, such as 1,3-dichloroacetone (B141476), confirming the reaction mechanism without ambiguity from other potential carbon sources in the sample matrix nih.gov.

Similarly, for reduction processes, ZVZ has been shown to be more effective than ZVI, reducing TCP to propene with only trace amounts of chlorinated intermediates enviro.wiki. TCP-d5 tracer tests are instrumental in verifying the completeness of the dechlorination reaction and ensuring that more toxic byproducts are not accumulating.

Table 3: Comparison of Advanced Remediation Processes for TCP

Technology Reagents Key Research Finding Role of TCP-d5
Advanced Oxidation (AOPs) Ozone (O₃) and Hydrogen Peroxide (H₂O₂) Can degrade TCP in water to levels as low as 0.005 µg/L in bench-scale tests epa.govepa.gov. Quantifies degradation efficiency and identifies deuterated byproducts to ensure complete mineralization.
Fenton's Reagent Hydrogen Peroxide (H₂O₂) and Iron (Fe²⁺) Fe²⁺ is the most effective iron catalyst for TCP degradation nih.govepa.gov. Traces the formation of specific deuterated degradation products like 1,3-dichloroacetone nih.gov.
In-Situ Chemical Reduction (ISCR) Zero-Valent Iron (ZVI) Limited and slow degradation of TCP serdp-estcp.milepa.gov. Measures slow reaction kinetics accurately and confirms the identity of any minor degradation products.
In-Situ Chemical Reduction (ISCR) Zero-Valent Zinc (ZVZ) Rapidly and effectively reduces TCP to propene enviro.wikidtic.mil. Confirms the high efficiency and preferred degradation pathway to non-toxic propene enviro.wikienviro.wiki.

Development of Novel Sorbents and Reactive Barriers for Halogenated Compounds

In addition to destructive technologies, remediation can be achieved by containing and immobilizing contaminants using sorbents and reactive barriers epa.govca.gov. Granular activated carbon (GAC) is a widely used sorbent for removing TCP from water, though its adsorption capacity is only low to moderate, which can lead to high treatment costs enviro.wikiepa.govepa.gov.

In developing and evaluating new sorbent materials, TCP-d5 serves as an essential tool. In laboratory column studies, a solution containing TCP-d5 can be passed through the sorbent material. By measuring the concentration of TCP-d5 in the effluent over time, researchers can construct precise breakthrough curves. This data is vital for determining the sorbent's capacity, understanding adsorption kinetics, and predicting the operational lifespan of the material in a full-scale system.

Permeable reactive barriers (PRBs) are a form of in-situ treatment where a wall of reactive material, such as ZVI or ZVZ, is placed in the path of a contaminated groundwater plume epa.govca.gov. As groundwater flows through the barrier, the contaminants are degraded. TCP-d5 can be used in pilot-scale tests to assess the barrier's performance under field conditions. By injecting a pulse of TCP-d5 upstream of the barrier and monitoring downstream wells, engineers can verify the barrier's effectiveness, calculate residence time, and confirm that the desired degradation reactions are occurring in the subsurface. Research into reactive sorbents, which both bind and degrade contaminants, also relies on isotopic tracers to validate both sorption and reaction mechanisms simultaneously researchgate.net.

Table 4: Sorbent and Barrier Technologies for TCP Remediation

Technology Material Principle of Operation Application of TCP-d5 Studies
Adsorption Granular Activated Carbon (GAC) Physical sorption of TCP molecules onto the carbon surface enviro.wiki. Precisely measures adsorption capacity and generates breakthrough curves to predict filter lifespan environmentalrestoration.wiki.
Permeable Reactive Barrier (PRB) Zero-Valent Iron (ZVI), Zero-Valent Zinc (ZVZ) In-situ degradation of TCP as contaminated groundwater flows through the reactive material epa.govca.gov. Validates in-situ degradation rates and confirms the absence of unwanted byproducts in field pilot tests.
Reactive Sorbents Activated Carbon modified with reduced iron (AC/Fe) Combines physical sorption with chemical degradation of the contaminant researchgate.net. Differentiates between contaminant removal by sorption versus degradation, quantifying the reactivity of the sorbent.

Future Research Directions and Emerging Methodologies

Integration of Multi-Omics Approaches in Biotransformation Research

The biotransformation of chlorinated hydrocarbons like 1,2,3-trichloropropane (B165214) is a complex process mediated by microbial communities. While research has identified some enzymatic pathways for TCP degradation, a comprehensive understanding of the metabolic and regulatory networks involved is still lacking. nih.gov Multi-omics approaches, which involve the high-throughput analysis of various biological molecules, offer a powerful strategy to elucidate these intricate systems. nih.gov

Future research will increasingly integrate genomics, transcriptomics, proteomics, and metabolomics to study the biodegradation of TCP. The use of 1,2,3-trichloropropane (d5) in these studies can be particularly insightful. For instance, stable isotope probing (SIP) coupled with metagenomics can be employed to identify the specific microorganisms within a consortium that are actively degrading the compound. By providing TCP-d5 as the sole carbon source, researchers can trace the deuterium (B1214612) label into the DNA, RNA, and proteins of the microorganisms that are metabolizing it.

Key Research Areas:

Metabolic Pathway Elucidation: Metabolomics, the study of small molecules (metabolites), can be used to track the breakdown products of TCP-d5. This will help to identify novel biotransformation pathways and transient intermediates that may not be detectable with conventional analytical methods.

Enzyme Discovery and Characterization: Proteomics can identify the specific enzymes (e.g., dehalogenases, monooxygenases) that are upregulated in the presence of TCP. nih.govnih.gov By correlating protein expression with the degradation of TCP-d5, novel enzymes with high catalytic efficiency for this recalcitrant compound can be discovered and characterized.

Regulatory Network Analysis: Transcriptomics, the study of gene expression, can reveal how microbial communities respond to the presence of TCP at the genetic level. This can help to understand the regulatory mechanisms that control the expression of genes involved in TCP degradation.

Multi-omics TechniqueApplication in TCP-d5 Biotransformation ResearchPotential Insights
Genomics (Metagenomics) Identification of microorganisms assimilating TCP-d5 through Stable Isotope Probing (SIP).Discovery of novel TCP-degrading microbial species and key catabolic genes.
Transcriptomics Analysis of gene expression changes in response to TCP-d5 exposure.Understanding of regulatory networks and stress response mechanisms.
Proteomics Identification of proteins with altered expression during TCP-d5 degradation.Discovery of novel enzymes and protein complexes involved in biotransformation.
Metabolomics Tracking the formation of deuterated metabolites from TCP-d5.Elucidation of novel biodegradation pathways and identification of dead-end metabolites.

Development of Predictive Models for Environmental Fate and Remediation Efficacy

Predictive models are essential tools for assessing the environmental fate of contaminants and for designing effective remediation strategies. researchgate.net For 1,2,3-trichloropropane, such models can help to predict its transport in soil and groundwater, its persistence, and the potential effectiveness of different remediation technologies. mdpi.com The use of 1,2,3-trichloropropane (d5) can significantly improve the accuracy and reliability of these models by providing a means to track the compound's movement and transformation in complex environmental systems. battelle.org

Machine learning and artificial intelligence are emerging as powerful tools for developing sophisticated predictive models. mdpi.commdpi.com These models can integrate large datasets from various sources, including hydrogeological data, microbial community data, and contaminant concentration data, to predict the fate of TCP and the efficacy of remediation efforts.

Future Directions in Predictive Modeling:

Isotopically-Informed Fate and Transport Models: Incorporating data from TCP-d5 tracer studies into groundwater flow and transport models can lead to more accurate predictions of contaminant plume migration and attenuation.

Machine Learning for Remediation Outcome Prediction: Machine learning algorithms can be trained on data from past remediation projects to predict the success of different treatment technologies (e.g., bioremediation, chemical oxidation) under specific site conditions. researchgate.net

Integrated Models for Source and Plume Management: Models like REMChlor, which simulate both the source and the plume of chlorinated solvents, can be enhanced by incorporating data from TCP-d5 studies to better characterize source zone depletion and plume response to remediation. epa.govclu-in.org

Modeling ApproachApplication for TCP/TCP-d5Data InputsPredicted Outputs
Mechanistic Fate and Transport Models Simulating the movement and degradation of TCP in the subsurface.Hydrogeological parameters, reaction kinetics, TCP-d5 tracer data.Contaminant concentrations over time and space, plume longevity.
Machine Learning Models Predicting remediation efficacy and identifying key influencing factors.Site characteristics, microbial data, treatment parameters, historical performance data.Likelihood of achieving remediation goals, optimal treatment design.
Integrated Source-Plume Models (e.g., REMChlor) Evaluating the long-term effectiveness of source and plume remediation strategies.Source characteristics, plume geometry, degradation rates informed by TCP-d5 studies.Timeframes for site cleanup, mass flux reduction.

Advancements in In Situ Monitoring Technologies Utilizing Isotopic Tracers

Effective remediation of 1,2,3-trichloropropane contamination requires robust and reliable in situ monitoring technologies to track the progress of the cleanup and to ensure that the treatment is performing as expected. battelle.orgenviro.wiki Isotopic tracers, such as 1,2,3-trichloropropane (d5), are invaluable in this context as they can be used to trace the movement of the contaminant and to verify its degradation. gw-project.orgeurofinsus.comca.govca.gov

Current methods for monitoring TCP often involve the collection of groundwater samples for laboratory analysis. While accurate, this approach can be time-consuming and expensive. Future research is focused on the development of real-time, in situ sensors and analytical techniques that can provide continuous data on contaminant concentrations and degradation rates.

Emerging In Situ Monitoring Technologies:

Compound-Specific Isotope Analysis (CSIA): This technique measures the isotopic composition of a contaminant to determine the extent of its degradation. By analyzing the isotopic fractionation of TCP during remediation, it is possible to quantify the amount of contaminant that has been destroyed. researchgate.net

Deployable Mass Spectrometers: The development of portable mass spectrometers that can be deployed in the field will enable real-time analysis of groundwater for TCP and its deuterated tracer, TCP-d5.

Fiber-Optic Sensors: The use of fiber-optic sensors coated with materials that selectively bind to chlorinated hydrocarbons could provide a means for continuous, in situ monitoring of TCP concentrations.

Monitoring TechnologyPrincipleApplication for TCP-d5Advantages
Compound-Specific Isotope Analysis (CSIA) Measures the change in the isotopic ratio of a compound as it undergoes degradation.Quantifying the extent of TCP biodegradation by tracking the isotopic signature of the remaining contaminant.Provides direct evidence of contaminant destruction.
In-Well Mass Spectrometry Direct measurement of volatile organic compounds in groundwater using a submerged mass spectrometer.Real-time tracking of TCP-d5 tracer movement and dilution to understand subsurface hydrology.Provides continuous, real-time data.
Passive Samplers with Isotopic Analysis Sorbent-filled devices are deployed in wells to accumulate contaminants over time, followed by isotopic analysis.Time-integrated assessment of TCP and TCP-d5 concentrations and isotopic composition.Cost-effective for long-term monitoring.

Exploration of Novel Catalytic Systems for Halogenated Compound Transformation

The high stability of the carbon-chlorine bond in 1,2,3-trichloropropane makes it resistant to many conventional treatment technologies. rug.nlresearchgate.net The development of novel catalytic systems that can efficiently break this bond is a key area of research for the remediation of TCP and other halogenated compounds. kuleuven.be

Both chemical and biological catalysts are being explored for their potential to transform TCP into less harmful substances. This includes the use of advanced oxidation processes, reductive dehalogenation using zero-valent metals, and the engineering of enzymes with enhanced activity towards chlorinated hydrocarbons. nih.govrsc.orgresearchgate.netfrontiersin.org

Promising Catalytic Systems:

Advanced Oxidation Processes (AOPs): AOPs generate highly reactive species, such as hydroxyl radicals, that can non-selectively oxidize a wide range of organic contaminants, including TCP. mdpi.com

Zero-Valent Metals: Zero-valent iron (ZVI) and zinc (ZVZ) have been shown to effectively reductively dehalogenate TCP.

Engineered Biocatalysts: Protein engineering and directed evolution are being used to create enzymes, such as haloalkane dehalogenases, with improved catalytic efficiency and stability for the degradation of TCP. mdpi.com

Catalytic SystemMechanismApplication to TCP Transformation
Advanced Oxidation Processes (e.g., Fenton, persulfate) Generation of highly reactive free radicals (e.g., •OH, SO4•−) that oxidize TCP.In situ chemical oxidation (ISCO) of TCP plumes in groundwater.
Zero-Valent Metals (e.g., ZVI, ZVZ) Reductive dehalogenation of TCP at the metal surface.Permeable reactive barriers (PRBs) for passive treatment of TCP-contaminated groundwater.
Engineered Haloalkane Dehalogenases Enzymatic hydrolysis of the carbon-chlorine bond in TCP.Bioreactors for ex situ treatment of TCP-contaminated water or bioaugmentation for in situ bioremediation.

Q & A

Q. How to prioritize TCP research funding under CERCLA Section 104(i)(5)?

  • ATSDR/NTP Recommendations : Focus on (1) chronic inhalation toxicity, (2) endocrine disruption potential, and (3) mixtures with co-contaminants (e.g., vinyl chloride) .

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